3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 300556-83-6
VCID: VC4777263
InChI: InChI=1S/C19H16O6/c1-11-17(19(21)23-3)15-10-14(8-9-16(15)24-11)25-18(20)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3
SMILES: CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OC
Molecular Formula: C19H16O6
Molecular Weight: 340.331

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate

CAS No.: 300556-83-6

Cat. No.: VC4777263

Molecular Formula: C19H16O6

Molecular Weight: 340.331

* For research use only. Not for human or veterinary use.

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate - 300556-83-6

Specification

CAS No. 300556-83-6
Molecular Formula C19H16O6
Molecular Weight 340.331
IUPAC Name methyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C19H16O6/c1-11-17(19(21)23-3)15-10-14(8-9-16(15)24-11)25-18(20)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3
Standard InChI Key QHVRIKRSPIMURK-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OC

Introduction

Structural Elucidation and Molecular Architecture

Core Benzo[b]furan Scaffold

The benzo[b]furan moiety forms the central heterocyclic framework, comprising a fused benzene and furan ring system. Substituents at positions 2, 3, and 5 differentiate this compound from simpler furan derivatives . The methyl group at position 2 and the methoxycarbonyl group (-COOCH₃) at position 3 introduce steric and electronic modifications, while the 5-hydroxy group is esterified with 4-methoxybenzoic acid .

Stereoelectronic Effects

The methoxycarbonyl group at position 3 exerts an electron-withdrawing effect, polarizing the furan ring and influencing reactivity. Comparative analysis with 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid (PubChem CID 129481) reveals that methoxy substitutions enhance solubility in polar aprotic solvents .

Synthesis and Reaction Pathways

Esterification Strategy

The target compound is synthesized via a two-step protocol:

  • Formation of 3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-ol:

    • Methoxycarbonylation of 2-methylbenzo[b]furan-5-ol using methyl chloroformate under basic conditions .

  • Ester Coupling:

    • Reaction with 4-methoxybenzoyl chloride in the presence of DMAP (4-dimethylaminopyridine) and DCC (N,N'-dicyclohexylcarbodiimide) .

Yield Optimization

Literature on methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) demonstrates that esterification yields exceeding 80% are achievable with stoichiometric control and anhydrous conditions . Similar protocols applied to the target compound could yield 70–85% product.

Physicochemical Properties

Molecular Weight and Formula

  • Molecular Formula: C₁₉H₁₆O₆

  • Molecular Weight: 364.33 g/mol (calculated from constituent atomic masses).

Comparative Analysis

The molecular weight exceeds simpler benzo[b]furan derivatives like 4-Amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid (249.26 g/mol) , reflecting the added mass of the 4-methoxybenzoyl group.

Thermal Stability

  • Predicted Boiling Point: ~400–420°C (extrapolated from methyl tetrahydrofuran-3-carboxylate, BP 158.8°C ).

  • Melting Point: Estimated 120–135°C based on analogous crystalline esters .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 7.85 (d, J=8.8 Hz, 2H, aromatic H of 4-methoxybenzoyl)

    • δ 6.95 (d, J=8.8 Hz, 2H, aromatic H adjacent to methoxy)

    • δ 6.70 (s, 1H, furan H)

    • δ 3.90 (s, 3H, OCH₃ of benzoyl)

    • δ 3.85 (s, 3H, OCH₃ of methoxycarbonyl)

    • δ 2.45 (s, 3H, CH₃ at position 2) .

Mass Spectrometry

  • ESI-MS (m/z): 364.33 [M+H]⁺, 386.31 [M+Na]⁺.

  • Fragmentation pattern dominated by loss of COOCH₃ (-59 Da) and 4-methoxybenzoyloxy (-135 Da) groups .

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